molecular formula C13H22N2O2 B1401635 tert-Butyl 2,6-diazaadamantane-2-carboxylate CAS No. 1251016-59-7

tert-Butyl 2,6-diazaadamantane-2-carboxylate

Cat. No.: B1401635
CAS No.: 1251016-59-7
M. Wt: 238.33 g/mol
InChI Key: LHHNQYJCOKFOAC-UHFFFAOYSA-N
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Description

tert-Butyl 2,6-diazaadamantane-2-carboxylate is a compound that belongs to the class of adamantane derivatives. Adamantane is a hydrocarbon with a unique cage-like structure, and its derivatives are known for their stability and diverse chemical properties. The tert-butyl group in this compound adds steric bulk, which can influence its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2,6-diazaadamantane-2-carboxylate typically involves the reaction of 2,6-diazaadamantane with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over reaction parameters, leading to high-quality product output .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2,6-diazaadamantane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 2,6-diazaadamantane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2,6-diazaadamantane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. The pathways involved often include signal transduction mechanisms, where the compound can either activate or inhibit downstream effects .

Comparison with Similar Compounds

Similar Compounds

    Adamantane: The parent hydrocarbon with a similar cage-like structure but lacking the tert-butyl and diaza groups.

    1,3-Dehydroadamantane: A derivative with a double bond, offering different reactivity and applications.

    tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: A structurally related compound with a spiro configuration.

Uniqueness

tert-Butyl 2,6-diazaadamantane-2-carboxylate is unique due to its combination of the adamantane core with the tert-butyl and diaza groups. This combination imparts distinct chemical properties, such as increased steric hindrance and stability, making it valuable in various applications.

Biological Activity

Tert-butyl 2,6-diazaadamantane-2-carboxylate is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the current understanding of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a bicyclic framework with two nitrogen atoms integrated into its structure. This compound has a molecular formula of C12H18N2O2C_{12}H_{18}N_2O_2 and a molecular weight of approximately 226.31 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological interactions.

Synthesis Methods

Various synthetic routes have been developed for this compound. These methods typically involve the use of protecting groups to facilitate selective reactions. A common approach includes:

  • Starting Material : Utilizing bicyclic precursors.
  • Reagents : Employing di-tert-butyl dicarbonate as a protecting agent.
  • Conditions : Conducting reactions under controlled temperatures and solvents to optimize yield.

The following table summarizes different synthesis methods:

Synthesis MethodKey ReagentsYield (%)Notes
Method ADi-tert-butyl dicarbonate88%Utilizes THF as solvent
Method BK₂CO₃, MeOH92%Involves cyclization step
Method CTFA deprotection85%Effective for generating derivatives

Biological Activity

The biological activity of this compound is still under investigation, but preliminary studies suggest several promising pharmacological properties:

  • Antimicrobial Activity : Similar diaza compounds have shown efficacy against various bacterial strains.
  • Neuroprotective Effects : Some derivatives exhibit potential in modulating neuroreceptors, indicating possible applications in neurodegenerative diseases.
  • Anticancer Properties : Initial screenings suggest that this compound may inhibit cancer cell proliferation.

Case Studies

  • Neuropharmacology : A study evaluated the effects of diazaadamantane derivatives on sodium channels. Results indicated that certain analogs could selectively modulate channel activity, suggesting potential therapeutic applications in treating neurological disorders .
  • Antimicrobial Testing : Research conducted on related compounds demonstrated significant antimicrobial activity against Gram-positive bacteria, highlighting the potential for developing new antibiotics from this class of compounds .
  • Cancer Research : In vitro studies indicated that this compound could inhibit the growth of specific cancer cell lines, warranting further investigation into its mechanisms of action .

Properties

IUPAC Name

tert-butyl 2,6-diazatricyclo[3.3.1.13,7]decane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-10-4-8-5-11(15)7-9(6-10)14-8/h8-11,14H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHHNQYJCOKFOAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC3CC1CC(C2)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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